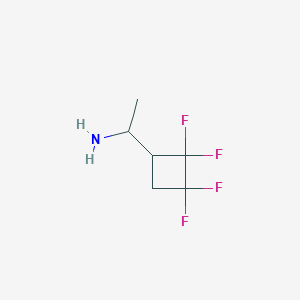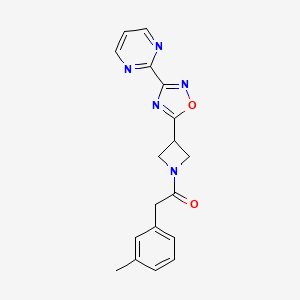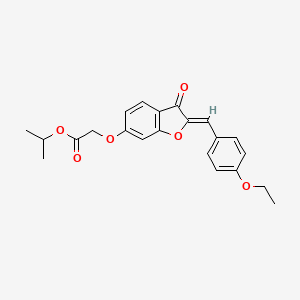![molecular formula C13H14Cl2O3 B2546995 Ethyl 2-[(2,4-dichlorophenyl)methyl]-3-oxobutanoate CAS No. 63218-45-1](/img/structure/B2546995.png)
Ethyl 2-[(2,4-dichlorophenyl)methyl]-3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(2,4-dichlorophenyl)methyl]-3-oxobutanoate is an organic compound with the molecular formula C13H14Cl2O3. It is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of a 2,4-dichlorophenyl group attached to a butanoate ester, making it a valuable intermediate in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2,4-dichlorophenyl)methyl]-3-oxobutanoate typically involves the reaction of 2,4-dichlorobenzyl chloride with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to ensure high purity of the final product .
化学反応の分析
Types of Reactions
Ethyl 2-[(2,4-dichlorophenyl)methyl]-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Ethyl 2-[(2,4-dichlorophenyl)methyl]-3-oxobutanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of Ethyl 2-[(2,4-dichlorophenyl)methyl]-3-oxobutanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
類似化合物との比較
Similar Compounds
2-(2,4-Dichlorophenyl)-6-(2-methoxybenzyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazine: Known for its applications in agriculture as an insecticide.
N-(3,4-Dichlorophenyl)-4-[2-(tetrahydro-1(2H)-pyrazinecarboxamide)]: Used in pharmaceutical research for its potential therapeutic properties.
Uniqueness
Ethyl 2-[(2,4-dichlorophenyl)methyl]-3-oxobutanoate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
特性
IUPAC Name |
ethyl 2-[(2,4-dichlorophenyl)methyl]-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O3/c1-3-18-13(17)11(8(2)16)6-9-4-5-10(14)7-12(9)15/h4-5,7,11H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFUFYQFIKYEGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=C(C=C1)Cl)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5E)-5-[(6-bromo-2H-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2546912.png)
![5-(2-chloro-6-fluorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2546913.png)


![N-(6-methylpyridin-2-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B2546917.png)

![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-PHENOXYPROPANAMIDE HYDROCHLORIDE](/img/structure/B2546920.png)

![1-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole](/img/structure/B2546924.png)

![N'-(2-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2546929.png)
![3-Fluoro-5-methyl-2-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2546931.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2546933.png)
